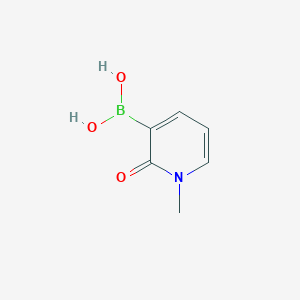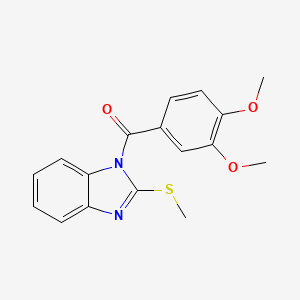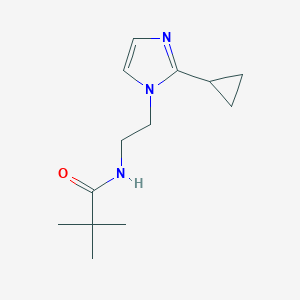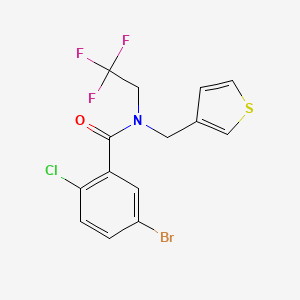
1-Methyl-2-oxopyridine-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-oxopyridine-3-boronic acid, also known as MOPB, is a boronic acid derivative used in organic synthesis . It has the molecular formula C6H8BNO3 and a molecular weight of 152.95 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is (1-methyl-2-oxopyridin-3-yl)boronic acid . The InChI code is InChI=1S/C6H8BNO3/c1-8-4-2-3-5 (6 (8)9)7 (10)11/h2-4,10-11H,1H3 and the Canonical SMILES is B (C1=CC=CN (C1=O)C) (O)O .Chemical Reactions Analysis
Boronic acids, including this compound, have been used in various chemical reactions. Since the introduction of the Pd-catalyzed C─C Suzuki-Miyaura couplings, the boronic acid moiety has become a very important functional group . Other highly useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .Physical and Chemical Properties Analysis
This compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 1 . The Exact Mass is 153.0597233 g/mol and the Monoisotopic Mass is also 153.0597233 g/mol . The Topological Polar Surface Area is 60.8 Ų and it has a Heavy Atom Count of 11 .Scientific Research Applications
Reactivity and Chemosensor Development
1-Methyl-2-oxopyridine-3-boronic acid and its derivatives demonstrate unique reactivity profiles useful in developing chemosensors. The acidity levels of boron centers in these compounds have been thoroughly analyzed, revealing their potential in reaction kinetics and complexation reactions, beneficial for sensor applications. For instance, the reactivity of 3-pyridinium boronic acid, a related compound, with certain reactants in acidic aqueous solutions has been a subject of study, indicating the potential of these boronic acids in creating effective organoboron-based chemosensors (Iwatsuki et al., 2012).
Catalytic Applications
These boronic acids have been explored for their catalytic properties. For example, N-methyl-4-boronopyridinium iodide, a related compound, shows enhanced effectiveness over boric acid in specific esterification reactions. This highlights the potential of this compound in catalysis, particularly in organic synthesis (Maki et al., 2005).
Neuroprotective Research
In neurodegenerative disease models, derivatives of this compound have shown promising results. Studies involving 3-pyridinylboronic acid have indicated its potential in mitigating the effects of neurotoxins in zebrafish embryos, suggesting a similar scope for this compound in neuroprotective research (Üstündağ et al., 2020).
Electronic and Structural Chemistry
The study of electronic communication and binding cooperativity in boron-centered compounds, including derivatives of this compound, provides insights into their use in advanced material sciences. Such studies offer a deeper understanding of their structural and electronic properties, essential for developing new materials and molecular electronics (Sundararaman et al., 2006).
Synthetic Chemistry and Drug Discovery
In synthetic chemistry, these boronic acids are used for creating complex molecular structures, highlighting their versatility. They serve as key intermediates in various organic reactions, such as Suzuki cross-coupling, aiding in the synthesis of complex organic molecules. This property is vital for drug discovery and development (Smith et al., 2008).
Mechanism of Action
Target of Action
The primary target of 1-Methyl-2-oxopyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boronic acid moiety in the compound plays a crucial role in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key process in synthetic chemistry, allowing for the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions . The downstream effects include the formation of complex molecules through carbon-carbon bond formation .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex molecules, contributing to the advancement of synthetic chemistry .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of a palladium catalyst . These factors can affect the efficiency and stability of the Suzuki–Miyaura cross-coupling reaction .
Future Directions
Biochemical Analysis
Biochemical Properties
1-Methyl-2-oxopyridine-3-boronic acid is known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the transmetalation of formally nucleophilic organic groups, which are transferred from boron to palladium .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the Suzuki–Miyaura coupling reaction .
Temporal Effects in Laboratory Settings
Organoboron compounds are generally known for their stability and readily prepared nature .
Metabolic Pathways
Organoboron compounds are known to participate in various biochemical reactions, including the Suzuki–Miyaura coupling .
Properties
IUPAC Name |
(1-methyl-2-oxopyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-8-4-2-3-5(6(8)9)7(10)11/h2-4,10-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAHLTCMITXOQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CN(C1=O)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1454558-46-3 |
Source


|
| Record name | 1-Methyl-2-oxopyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2404805.png)

![3-Cyclopropyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2404809.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide](/img/structure/B2404813.png)
![3-amino-4-(thiophen-2-yl)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2404815.png)




![N-(4-ethoxyphenyl)-4-fluoro-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2404823.png)
![tert-Butyl (3S)-3-[(2-fluorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B2404825.png)
![2-((4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2404827.png)
